molecular formula C22H19N3O B2372998 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide CAS No. 476283-90-6

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide

Cat. No.: B2372998
CAS No.: 476283-90-6
M. Wt: 341.414
InChI Key: UJQHZQZWLZAVKF-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide is a compound that features a benzimidazole moiety, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their broad range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Scientific Research Applications

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide has several scientific research applications:

Future Directions

The development of new compounds based on the benzimidazole moiety is of interest due to their unique properties related to various biological activities . Therefore, “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide” and similar compounds may have potential applications in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide typically involves the condensation of 2-aminobenzimidazole with 2-bromo-3,4-dimethylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide
  • 2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide
  • 2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide

Uniqueness

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide is unique due to its specific substitution pattern on the benzimidazole ring, which can confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-14-11-12-16(13-15(14)2)22(26)25-18-8-4-3-7-17(18)21-23-19-9-5-6-10-20(19)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQHZQZWLZAVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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